
3-Tert-butylbenzamide
Descripción general
Descripción
3-Tert-butylbenzamide is a chemical compound with the molecular formula C₁₁H₁₅NO . It falls under the category of benzamides and is characterized by the presence of a tert-butyl group attached to the benzene ring. This compound has various applications in organic synthesis, pharmaceuticals, and materials science .
Synthesis Analysis
The synthesis of this compound involves several routes. One common method is the reaction between 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives. The obtained products are then purified and analyzed using techniques such as IR spectroscopy , ¹H NMR , ¹³C NMR , and elemental analysis .
Aplicaciones Científicas De Investigación
1. Aggregation-Induced Emission Enhancement
Research by Li et al. (2015) on a phenylbenzoxazole-based organic compound, which includes 3-Tert-butylbenzamide (3OTB) in its structure, revealed its utility in emission enhancement in condensed states. This compound shows an enhanced emission due to the prohibition of transition to a nonemissive state, thanks to partial restriction in intramolecular rotations in condensed states. This property makes it significant in fluorescence and luminescence studies (Li et al., 2015).
2. Antidiabetic Effects
Jung et al. (2017) studied the antidiabetic potential of a derivative of this compound (SN158). This compound showed promise in activating PPARα/γ, leading to increased adipogenic differentiation and fatty acid oxidation. This suggests its potential as a therapeutic agent for type 2 diabetes and related metabolic disorders (Jung et al., 2017).
3. Molecular Recognition and Interaction Studies
Beá et al. (2002) investigated the complexation of N-(p-tert-butylphenyl)-p-tert-butylbenzamide with β-cyclodextrin derivatives. This study, using computational methods, provides insight into molecular interactions and recognition, which is essential in drug design and development (Beá et al., 2002).
4. Synthesis and Analysis of Organic Compounds
The work of Yan et al. (2016) on the annulation of 2-aminobenzamides and tert-butyl nitrite, which involves compounds related to this compound, contributes to the field of organic synthesis. This research offers a pathway to efficiently produce organic compounds under mild conditions (Yan et al., 2016).
Propiedades
IUPAC Name |
3-tert-butylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-11(2,3)9-6-4-5-8(7-9)10(12)13/h4-7H,1-3H3,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYZIRLYFWZFTRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC(=C1)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10961198 | |
| Record name | 3-tert-Butylbenzene-1-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10961198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
40782-26-1 | |
| Record name | NSC86593 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86593 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-tert-Butylbenzene-1-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10961198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[amino(imino)methyl]pyrrolidine-1-carboximidamide](/img/structure/B1295643.png)


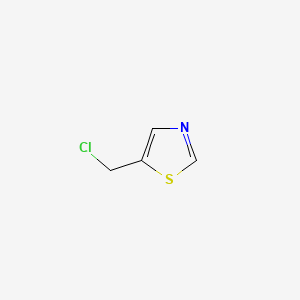


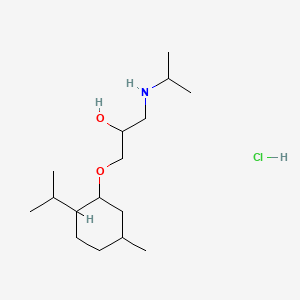
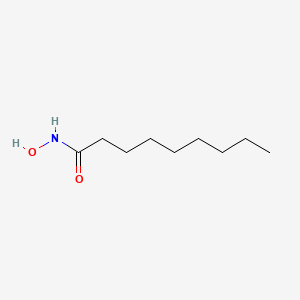
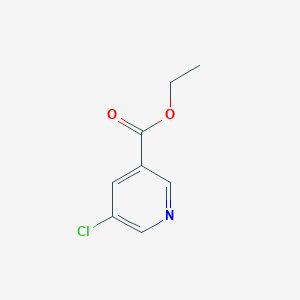
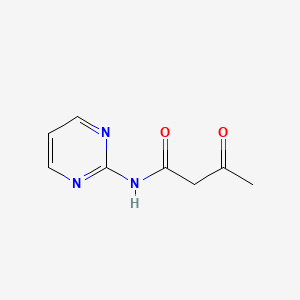

![[1,2,4]Triazolo[4,3-a]pyridine](/img/structure/B1295661.png)

